molecular formula C17H11ClF3N3O2 B14101673 5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14101673
M. Wt: 381.7 g/mol
InChI Key: MVBYMEOBQMIYCN-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a chlorinated hydroxyphenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the chlorinated hydroxyphenyl group. The trifluoromethylphenyl group is then introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-10-4-5-15(25)12(7-10)13-8-14(24-23-13)16(26)22-11-3-1-2-9(6-11)17(19,20)21/h1-8,25H,(H,22,26)(H,23,24)

InChI Key

MVBYMEOBQMIYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Origin of Product

United States

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